molecular formula C9H12N4 B1289482 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 30929-67-0

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No. B1289482
CAS RN: 30929-67-0
M. Wt: 176.22 g/mol
InChI Key: SSDLXWBYRZAWIP-UHFFFAOYSA-N
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Patent
US07737156B2

Procedure details

85 ml of 30% strength hydrogen peroxide solution are added to a solution of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (6.74 g, 38.3 mmol) in a mixture of 300 ml of ethanol and 371 ml of concentrated aqueous ammonia solution at room temperature and stirred at room temperature overnight. The nonaqueous solvents are then stripped off in a rotary evaporator. The product precipitates as solid from the remaining mixture and is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
371 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[NH2:3][C:4]1[N:8]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:7]=[CH:6][C:5]=1[C:14]#[N:15]>C(O)C.N>[NH2:3][C:4]1[N:8]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:7]=[CH:6][C:5]=1[C:14]([NH2:15])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
6.74 g
Type
reactant
Smiles
NC1=C(C=NN1C1CCCC1)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
371 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The nonaqueous solvents are then stripped off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product precipitates as solid from the remaining mixture
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=NN1C1CCCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.